Home > Products > Screening Compounds P62616 > KRAS G12C inhibitor 25
KRAS G12C inhibitor 25 -

KRAS G12C inhibitor 25

Catalog Number: EVT-12547531
CAS Number:
Molecular Formula: C32H41N7O2
Molecular Weight: 555.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 25 is a targeted therapeutic agent designed to selectively inhibit the mutated form of the KRAS protein, specifically the glycine to cysteine substitution at position 12. This mutation is prevalent in various cancers, particularly non-small cell lung cancer. The development of inhibitors targeting KRAS G12C has emerged as a significant advancement in cancer treatment, as KRAS has historically been considered an "undruggable" target due to its complex biology and role in oncogenic signaling pathways.

Source and Classification

The primary sources of research on KRAS G12C inhibitors include peer-reviewed journals and clinical trial reports. Inhibitor 25 is classified as a covalent inhibitor, which means it forms a permanent bond with the target protein, thereby inhibiting its function. This class of drugs specifically targets the inactive GDP-bound form of KRAS G12C, locking it in a conformation that prevents downstream signaling that promotes tumor growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 25 involves several key steps:

  1. Design and Optimization: The compound was developed using structure-based drug design principles, focusing on maximizing binding affinity and selectivity for the KRAS G12C mutant.
  2. Covalent Bond Formation: The synthesis exploits the unique cysteine residue at position 12 of the KRAS protein. The inhibitor is designed to form a covalent bond with this cysteine, effectively locking the protein in its inactive state.
  3. Chemical Modifications: Various chemical modifications were made to improve potency and pharmacokinetic properties, such as solubility and metabolic stability.

The synthetic route typically includes:

  • Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions or cycloadditions to build the core structure.
  • Final Coupling Reactions: To attach functional groups that enhance binding or improve drug-like properties.
Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 25 features a core scaffold that allows for interaction with the switch II pocket of the KRAS protein. Key structural elements include:

  • A Covalent Warhead: This component is crucial for forming a stable bond with cysteine 12.
  • Hydrophobic Regions: These facilitate binding within the hydrophobic pockets of KRAS.
  • Functional Groups: Specific groups are included to enhance solubility and bioavailability.

Data from crystallography studies reveal that the inhibitor binds effectively to the GDP-bound form of KRAS G12C, stabilizing it against conformational changes that would activate signaling pathways.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the mechanism of action for KRAS G12C inhibitor 25 is a nucleophilic attack by the thiol group of cysteine 12 on an electrophilic center within the inhibitor. This reaction results in:

  • Formation of a Covalent Adduct: Locking KRAS in its inactive state.
  • Inhibition of GTP Exchange: Preventing nucleotide exchange that is necessary for activating downstream signaling pathways.

Other reactions may involve metabolic transformations as the compound is processed in vivo, impacting its efficacy and safety profile.

Mechanism of Action

Process and Data

The mechanism through which KRAS G12C inhibitor 25 exerts its effects involves several steps:

  1. Binding to GDP-bound KRAS: The inhibitor selectively binds to the inactive form of KRAS G12C.
  2. Covalent Modification: The formation of a covalent bond with cysteine 12 stabilizes this inactive state.
  3. Inhibition of Signaling Pathways: By locking KRAS in its inactive form, the inhibitor prevents downstream signaling cascades that promote cell proliferation and survival.

Data from preclinical studies indicate significant reductions in tumor growth in models expressing KRAS G12C when treated with this inhibitor, underscoring its potential therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 25 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400-600 g/mol, typical for small molecule inhibitors.
  • Solubility: Designed to be soluble in aqueous environments to facilitate absorption.
  • Stability: Chemically stable under physiological conditions but reactive enough to form covalent bonds with target proteins.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess these properties during development.

Applications

Scientific Uses

KRAS G12C inhibitor 25 has significant applications in oncology, particularly for treating patients with tumors harboring KRAS G12C mutations. Its primary uses include:

Properties

Product Name

KRAS G12C inhibitor 25

IUPAC Name

2-[(2S)-4-[(7R)-7-(3,4-dihydro-2H-quinolin-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Molecular Formula

C32H41N7O2

Molecular Weight

555.7 g/mol

InChI

InChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-37(21-25(39)14-15-33)31-27-13-12-24(38-17-6-9-23-8-4-5-11-29(23)38)20-28(27)34-32(35-31)41-22-26-10-7-16-36(26)2/h3-5,8,11,24-26H,1,6-7,9-10,12-14,16-22H2,2H3/t24-,25+,26+/m1/s1

InChI Key

BVNQVRSIVGNVET-ZNZIZOMTSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCC(C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CC[C@H](C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.